molecular formula C12H11ClN4O3 B12436564 2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride

2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride

Cat. No.: B12436564
M. Wt: 294.69 g/mol
InChI Key: BTJQNSLOVOCGEL-UHFFFAOYSA-N
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Description

2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride is a chemical compound with a complex structure that includes a pyridinium chloride moiety and a cyano group

Preparation Methods

The synthesis of 2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride involves several steps. One common method includes the reaction of a pyrimidine derivative with a cyanoacetate under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like acetonitrile or dimethyl sulfoxide (DMSO) and catalysts such as palladium or nickel. .

Scientific Research Applications

2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride involves its interaction with specific molecular targets and pathways. The cyano group and pyridinium moiety play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H11ClN4O3

Molecular Weight

294.69 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-6-oxo-2-pyridin-2-yl-1H-pyrimidin-3-ium-5-carbonitrile;chloride

InChI

InChI=1S/C12H10N4O3.ClH/c13-7-8-11(18)15-10(9-3-1-2-4-14-9)16-12(8)19-6-5-17;/h1-4,17H,5-6H2,(H,15,16,18);1H

InChI Key

BTJQNSLOVOCGEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=[NH+]C(=C(C(=O)N2)C#N)OCCO.[Cl-]

Origin of Product

United States

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